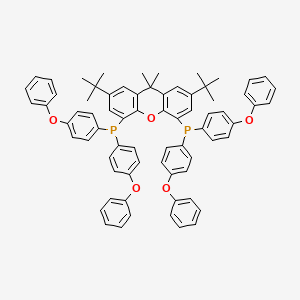
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a xanthene core substituted with bulky tert-butyl and dimethyl groups, along with phosphine ligands attached to phenoxyphenyl groups. Its structure imparts significant steric hindrance, making it an interesting subject for research in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine) typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through the condensation of appropriate aromatic aldehydes with phenols under acidic conditions. The tert-butyl and dimethyl groups are introduced via Friedel-Crafts alkylation reactions.
The phosphine ligands are then attached through a series of substitution reactions. The phenoxyphenyl groups are introduced using nucleophilic aromatic substitution, where phenol derivatives react with halogenated phosphines under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents play a crucial role in enhancing the efficiency of the reactions. The final product is purified using techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine) undergoes various chemical reactions, including:
Oxidation: The phosphine ligands can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the xanthene core or the phosphine ligands.
Substitution: The phenoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated phosphines, phenol derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include phosphine oxides, reduced xanthene derivatives, and substituted phenoxyphenyl phosphines.
Scientific Research Applications
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. Its bulky structure provides steric protection to metal centers, enhancing the stability and selectivity of catalytic reactions.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene core’s ability to absorb and emit light.
Medicine: Explored for its potential in drug delivery systems, where the phosphine ligands can interact with biological molecules.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine) involves its interaction with metal centers in coordination complexes. The phosphine ligands donate electron density to the metal, stabilizing the complex and facilitating catalytic reactions. The xanthene core provides a rigid framework that influences the spatial arrangement of the ligands, affecting the overall reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common phosphine ligand used in coordination chemistry and catalysis.
Xantphos: A bidentate ligand with a xanthene backbone, similar to the compound but with different substituents.
BINAP: A chiral diphosphine ligand used in asymmetric catalysis.
Uniqueness
(2,7-Di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(bis(4-phenoxyphenyl)phosphine) is unique due to its bulky tert-butyl and dimethyl groups, which provide significant steric hindrance. This steric protection enhances the stability of coordination complexes and influences the selectivity of catalytic reactions. Additionally, the phenoxyphenyl groups offer opportunities for further functionalization, making this compound versatile for various applications.
Properties
Molecular Formula |
C71H64O5P2 |
|---|---|
Molecular Weight |
1059.2 g/mol |
IUPAC Name |
[5-bis(4-phenoxyphenyl)phosphanyl-2,7-ditert-butyl-9,9-dimethylxanthen-4-yl]-bis(4-phenoxyphenyl)phosphane |
InChI |
InChI=1S/C71H64O5P2/c1-69(2,3)49-45-63-67(65(47-49)77(59-37-29-55(30-38-59)72-51-21-13-9-14-22-51)60-39-31-56(32-40-60)73-52-23-15-10-16-24-52)76-68-64(71(63,7)8)46-50(70(4,5)6)48-66(68)78(61-41-33-57(34-42-61)74-53-25-17-11-18-26-53)62-43-35-58(36-44-62)75-54-27-19-12-20-28-54/h9-48H,1-8H3 |
InChI Key |
IONKMVVOJGDNNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C(=CC(=C2)C(C)(C)C)P(C3=CC=C(C=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)OC6=CC=CC=C6)OC7=C1C=C(C=C7P(C8=CC=C(C=C8)OC9=CC=CC=C9)C1=CC=C(C=C1)OC1=CC=CC=C1)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















